2-(3-Chlorophenyl)-2-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is an organic compound that features a chlorophenyl group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with fluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropane.
Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-fluoropropan-1-ol or 2-(3-cyanophenyl)-2-fluoropropan-1-ol.
Scientific Research Applications
2-(3-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-fluoropropane
- 2-(3-Chlorophenyl)-2-fluoropropanone
- 2-(3-Methoxyphenyl)-2-fluoropropan-1-ol
Uniqueness
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChI Key |
PFYMDKJECIZFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.